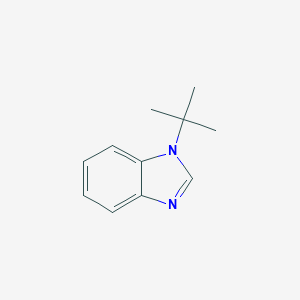
1-Tert-butylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself consists of a benzene ring fused with an imidazole ring. The tert-butyl group attached to the nitrogen atom in the imidazole ring enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and various industrial applications.
準備方法
The synthesis of 1-Tert-butylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization. One common method includes the use of tert-butylamine and o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the benzimidazole ring .
Industrial production methods often involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts such as Lewis acids or transition metals may be employed to facilitate the reaction and improve selectivity .
化学反応の分析
1-Tert-butylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with common reagents including halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with chlorine can produce 4-chloro-1-tert-butyl-1H-benzimidazole .
科学的研究の応用
1-Tert-butylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving benzimidazole derivatives.
Medicine: It has potential therapeutic applications, including as an antifungal, antibacterial, and anticancer agent.
作用機序
The mechanism of action of 1-Tert-butylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with DNA synthesis and repair, leading to its potential use as an anticancer agent .
類似化合物との比較
1-Tert-butylbenzimidazole can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole: The parent compound without the tert-butyl group, which has lower lipophilicity and stability.
2-Methyl-1H-benzimidazole: A derivative with a methyl group at the 2-position, offering different steric and electronic properties.
4-Chloro-1H-benzimidazole: A halogenated derivative with enhanced reactivity towards nucleophiles.
The uniqueness of this compound lies in its tert-butyl group, which provides increased stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and industrial processes .
特性
CAS番号 |
17582-96-6 |
|---|---|
分子式 |
C11H14N2 |
分子量 |
174.24 g/mol |
IUPAC名 |
1-tert-butylbenzimidazole |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)13-8-12-9-6-4-5-7-10(9)13/h4-8H,1-3H3 |
InChIキー |
NWIJKJXHRDULIU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C=NC2=CC=CC=C21 |
正規SMILES |
CC(C)(C)N1C=NC2=CC=CC=C21 |
同義語 |
1H-Benzimidazole,1-(1,1-dimethylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















